Cyclopropyl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone
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Description
Scientific Research Applications
Synthesis and Antitubercular Activities
Cyclopropyl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone derivatives have been synthesized and evaluated for their antitubercular activities against Mycobacterium tuberculosis H37Rv. Compounds within this series demonstrated minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL. One specific compound showcased 98% killing of intracellular bacilli in mouse bone marrow-derived macrophages and was active against multidrug-resistant (MDR), extensively drug-resistant (XDR), and rifampicin-resistant clinical isolates with an MIC of 12.5 µg/mL. This compound also proved to be orally active in mice against M. tuberculosis H37Rv, indicating its potential as a promising antitubercular agent (Bisht et al., 2010).
Mechanism of Inhibition Studies
The mechanism of inhibition of enzymes by cyclopropyl-derived inhibitors has been explored. Studies on cyclopropanol-inactivated methanol dehydrogenase (MDH) led to the identification of a mechanism likely consisting of a concerted proton abstraction and rearrangement, suggesting that cyclopropyl derivatives can act as mechanism-based inhibitors for specific enzyme targets. This insight into the enzyme-inhibition mechanism highlights the chemical's potential for designing inhibitors targeting specific biological pathways (Frank et al., 1989).
Crystal and Molecular Structure Analysis
Research into the crystal and molecular structure of closely related compounds, such as (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, provides foundational knowledge for understanding the physical and chemical properties of this compound. Such structural analyses are crucial for the development of new compounds with potential biological activities (Lakshminarayana et al., 2009).
Anticancer and Antimicrobial Studies
A series of this compound derivatives have been synthesized and screened for their anticancer and antimicrobial activities. These studies highlight the compound's versatility and potential as a base for developing new pharmaceuticals with diverse therapeutic applications. By exploring the biological activities of these compounds, researchers can identify promising leads for further development into anticancer and antimicrobial agents (Katariya et al., 2021).
properties
IUPAC Name |
cyclopropyl-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c18-15(13-4-5-13)17-9-6-12(7-10-17)11-19-14-3-1-2-8-16-14/h1-3,8,12-13H,4-7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDHONYPLMIACC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)CSC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.